molecular formula C19H18N2O B2801370 3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone CAS No. 882073-40-7

3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone

Número de catálogo: B2801370
Número CAS: 882073-40-7
Peso molecular: 290.366
Clave InChI: ACRBGYBUGLVVLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone is a ketone derivative featuring a naphthyl group at the 1-position and a 5-methylpyridin-2-ylamino substituent at the 3-position. The naphthyl moiety likely enhances lipophilicity and π-π stacking interactions, while the pyridinylamino group may contribute to hydrogen bonding or metal coordination, common in enzyme-targeted compounds.

Propiedades

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-6-9-19(21-13-14)20-11-10-18(22)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRBGYBUGLVVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogs in the Aldi Series (ALDH Inhibitors)

The Aldi series (Aldi-1 to Aldi-4) comprises 1-propanone derivatives with diverse aryl and amino substituents (Table 1). Unlike the target compound’s naphthyl group, Aldi inhibitors feature substituted phenyl rings (e.g., 3-fluoro-4-methoxyphenyl in Aldi-2) and cyclic amines (azepanyl or piperidinyl). These structural variations correlate with ALDH inhibition potency:

  • Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone) showed moderate inhibition, while Aldi-4 (1-(4-chlorophenyl)-3-piperidinyl-1-propanone) exhibited enhanced activity due to electron-withdrawing chloro substituents .
  • The target compound’s naphthyl group may improve membrane permeability compared to phenyl analogs but could reduce solubility.

Table 1. Structural and Functional Comparison with Aldi Series

Compound R1 (1-position) R3 (3-position) Biological Activity Molecular Weight (g/mol) Source
Target Compound 2-Naphthyl 5-Methylpyridin-2-yl Not reported ~291.3* N/A
Aldi-1 Phenyl Azepanyl ALDH inhibitor ~265.8
Aldi-2 3-Fluoro-4-methoxyphenyl Dimethylamino ALDH inhibitor ~255.7
Aldi-4 4-Chlorophenyl Piperidinyl ALDH inhibitor ~283.8

*Calculated based on structure.

Comparison with Bupropion Hydrochloride (Antidepressant)

Bupropion hydrochloride (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone) shares the 1-propanone core but differs in substituents (Table 2):

  • Bupropion has a 3-chlorophenyl group and a bulky tert-butylamino chain, contributing to its norepinephrine-dopamine reuptake inhibition (NDRI) activity .
  • The target compound’s pyridinylamino group may enable distinct binding profiles (e.g., kinase or enzyme modulation) compared to bupropion’s aminoketone pharmacology.

Table 2. Pharmacological Comparison with Bupropion

Compound R1 (1-position) R2 (2-position) Therapeutic Use Molecular Weight (g/mol) Source
Target Compound 2-Naphthyl 5-Methylpyridin-2-yl Not reported ~291.3 N/A
Bupropion HCl 3-Chlorophenyl tert-Butylamino Antidepressant (NDRI) 276.2

Thiophene-Containing Propanol Derivatives

describes 1-propanol analogs with thiophene and naphthol groups (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol).

  • Thiophene moieties enhance metabolic stability, whereas the target compound’s pyridine may improve solubility or target engagement .

RS Series (Serotonin Receptor Ligands)

RS 67333 and RS 39604 () are 1-propanone derivatives with substituted phenyl and piperidinyl groups. For example:

  • RS 67333: 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • These compounds target 5-HT4 receptors, suggesting that the target compound’s naphthyl group could shift selectivity toward other receptors or enzymes .

Q & A

Q. What are the key synthetic methodologies for preparing 3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone and its derivatives?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation for ketone intermediates, followed by nucleophilic substitution to introduce the pyridinylamino group.
  • Reduction of propanone derivatives using sodium borohydride (NaBH₄) in alcohols (e.g., ethanol or methanol), as demonstrated in structurally similar compounds (79.7–93.4% yields) .
  • Catalytic hydrogenation with RANEY® Nickel for deprotection or functional group reduction, ensuring high purity (e.g., Boc-protected intermediates) .

Q. How can impurities and related compounds be detected and quantified in this compound?

  • HPLC with UV detection is standard for impurity profiling, as per USP guidelines. For example, controlled unspecified impurities (e.g., fluoronaphthalene derivatives) are monitored at thresholds ≤0.15% .
  • Mass spectrometry (HRMS-ESI) validates molecular ions (e.g., [M+H]+) and isotopic patterns to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~200 ppm) .
  • IR spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can molecular docking studies optimize the interaction of this compound with biological targets?

  • Target selection : Prioritize enzymes/receptors implicated in disease pathways (e.g., ALDH isoforms for cancer, as seen in Aldi-2 derivatives) .
  • Docking protocols : Use software like AutoDock Vina to simulate binding affinities. Adjust substituents (e.g., fluorine or methoxy groups) to enhance hydrophobic interactions, as demonstrated in 3-(4-Fluoroanilino) derivatives .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-naphthyl vs. phenyl groups) on potency. For example, fused aromatic rings (naphthyl/fluorenyl) improve enantioselectivity (96–98% ee) in catalytic synthesis .
  • Meta-analysis of in vitro/in vivo data : Cross-reference cytotoxicity (e.g., IC₅₀ values) with pharmacokinetic parameters (e.g., logP) to identify outliers .

Q. How can catalytic asymmetric synthesis improve enantiomeric purity for chiral derivatives?

  • Iridium-catalyzed hydrogenation : Achieves >95% ee for γ-amino alcohol intermediates by tuning steric hindrance (e.g., 2-adamantyl substituents) .
  • Chiral column chromatography : Separates enantiomers post-synthesis using cellulose-based columns (e.g., Chiralpak IA) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful control to avoid byproducts (e.g., naphthol derivatives) .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation of pyridinyl groups) and improve yield reproducibility .

Critical Analysis of Contradictory Evidence

  • Impurity thresholds : specifies fluoronaphthalene as a controlled impurity (≤0.15%), but similar compounds (e.g., naphthalene-1-ol) may require tailored HPLC gradients to avoid co-elution .
  • Bioactivity variability : Aldi-2 (ALDH inhibitor) shows higher potency than fluorophenyl derivatives, suggesting substituent electronic effects (e.g., electron-withdrawing groups) are critical for target engagement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.